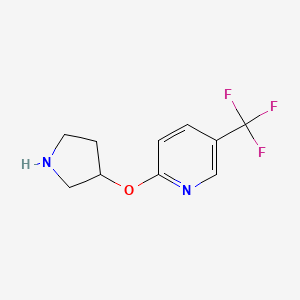

2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine

Description

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

Pyridine and pyrrolidine rings are foundational scaffolds in the design of biologically active molecules. The pyridine ring, a six-membered nitrogen-containing aromatic heterocycle, is a ubiquitous feature in numerous therapeutic agents and is considered a "privileged scaffold" in drug discovery. frontiersin.org Its presence in a molecule can influence properties such as solubility, basicity, and the ability to form hydrogen bonds. regulations.govcolab.wsrsc.org Pyridine derivatives have demonstrated a vast range of pharmacological activities, leading to their incorporation into drugs for antimicrobial, antiviral, anticancer, and antihypertensive applications. frontiersin.orgnih.govcenmed.com

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another cornerstone of medicinal chemistry. nih.gov Often derived from the amino acid proline, this scaffold introduces a three-dimensional, non-planar structure into a molecule, which is crucial for precise interactions with the complex surfaces of biological targets like enzymes and receptors. nih.gov The stereochemistry of the pyrrolidine ring and its substituents can lead to significant differences in biological profiles, making it a versatile tool for optimizing drug candidates. nih.govgoogle.com The pyrrolidine nucleus is found in 37 FDA-approved drugs, ranking it first among the top five most common five-membered non-aromatic nitrogen heterocycles. google.com

The Role of Trifluoromethylation in Enhancing Molecular Properties within Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a powerful and widely used strategy in drug design. researchoutreach.orgrsc.org The unique properties of the -CF3 group can profoundly enhance the pharmaceutical potential of a compound. nih.govmdpi.com

The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This increased metabolic stability can extend the half-life of a drug in the body. Furthermore, the -CF3 group is highly lipophilic (fat-soluble), which can improve a molecule's ability to permeate cell membranes and reach its biological target. nih.govchemscene.com Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, affecting how the molecule binds to its target. nih.gov By strategically replacing a hydrogen atom or a methyl group with a trifluoromethyl group, medicinal chemists can block sites of metabolism, fine-tune electronic properties, and enhance binding affinity and selectivity. rsc.orgnih.govjustia.com

Table 1: Impact of Trifluoromethyl Group on Molecular Properties

| Property | Effect of Trifluoromethyl (CF3) Group | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the high strength of the C-F bond. | nih.gov |

| Lipophilicity | Increased, which can improve membrane permeability. | nih.govchemscene.com |

| Binding Affinity | Can be enhanced through altered electronic and steric interactions. | rsc.org |

| Bioavailability | Often improved as a result of enhanced stability and permeability. | chemscene.com |

| Acidity/Basicity | pKa of nearby functional groups can be significantly altered. | nih.gov |

Historical Development and Academic Interest in Derivatives Structurally Related to 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine

The academic and industrial interest in molecules like this compound did not arise in isolation but is the result of decades of parallel research into its constituent parts. The development of trifluoromethylpyridine (TFMP) derivatives gained significant momentum in the agrochemical industry. The first herbicide containing this substructure, Fluazifop-butyl, was commercialized in 1982. rsc.org Since then, TFMP has become a key intermediate for numerous crop protection products and pharmaceuticals, valued for the potent biological activity it imparts. rsc.orgmdpi.com

Concurrently, research has consistently highlighted the utility of combining pyridine rings with other heterocycles to enhance or modify therapeutic properties. Recent studies, for example, have explored novel trifluoromethylpyridine piperazine (B1678402) derivatives as potential plant activators, demonstrating the continued interest in linking the TFMP moiety to saturated nitrogen heterocycles like piperazine (a close structural relative of pyrrolidine). frontiersin.org

The combination of pyridine and pyrrolidine scaffolds is a feature of modern, complex pharmaceuticals. For instance, the approved kinase inhibitor drug Asciminib contains a structure that links a substituted pyridine ring to a hydroxypyrrolidine moiety, underscoring the value of this combination in targeting sophisticated biological systems. regulations.gov The existence of the specific building block (S)-2-(pyrrolidin-3-yloxy)pyridine and the closely related 2-pyrrolidin-3-yl-5-(trifluoromethyl)pyridine researchoutreach.org in chemical supply catalogs indicates that the synthesis of such hybrid structures is an active area of investigation for creating novel compounds for biological screening.

Overview of Research Approaches Applied to Analogous Fluorinated Heterocyclic Ethers

The synthesis of fluorinated heterocyclic ethers like the target compound generally relies on established and versatile methods in organic chemistry. A primary approach for constructing the core trifluoromethylpyridine structure involves two main strategies:

Halogen Exchange: This method often starts with a more readily available chlorinated precursor, such as 2,3-dichloro-5-(trichloromethyl)pyridine. A subsequent vapor-phase fluorination step is used to exchange the chlorine atoms on the methyl group for fluorine atoms, yielding the trifluoromethyl group. rsc.org

Cyclocondensation: This approach builds the pyridine ring from acyclic (non-ring) precursors that already contain the trifluoromethyl group. This allows for the strategic placement of the -CF3 group on the resulting heterocyclic ring. rsc.org

Once the 2-halo-5-(trifluoromethyl)pyridine intermediate is obtained, the pyrrolidin-3-yloxy ether linkage is typically formed through a nucleophilic aromatic substitution (SNAr) reaction. In this step, a protected form of 3-hydroxypyrrolidine, acting as a nucleophile, displaces the halogen atom (commonly chlorine or fluorine) at the 2-position of the pyridine ring. This reaction is a cornerstone for creating aryl ether linkages and is widely applied in the synthesis of complex molecules for pharmaceutical and agrochemical research.

Identification of Key Academic Research Questions and Objectives for this compound

The unique combination of the three key structural motifs in this compound gives rise to several focused research questions. The primary objective of investigating this compound is to determine its potential as a novel bioactive agent.

Key Research Questions:

Biological Targets: What specific enzymes, receptors, or other biological macromolecules does this compound interact with? Given the prevalence of its scaffolds in known drugs, potential targets could include kinases, G-protein coupled receptors (GPCRs), or viral proteins.

Structure-Activity Relationship (SAR): How do modifications to the structure affect its biological activity? For example, what is the effect of the stereochemistry at the 3-position of the pyrrolidine ring? How does moving the trifluoromethyl group to other positions on the pyridine ring alter its potency or selectivity?

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound? Is the molecule metabolically stable, and can it achieve sufficient concentration at the site of action?

Mechanism of Action: If biological activity is observed, what is the precise molecular mechanism through which it exerts its effect?

Primary Research Objectives:

Develop an efficient and scalable synthetic route to produce the compound and a library of related analogues for screening.

Conduct broad biological screening to identify any significant activity (e.g., anticancer, antiviral, antifungal, herbicidal, or insecticidal properties).

For any identified "hit," perform detailed biochemical and cell-based assays to confirm its activity and determine its potency and selectivity.

Optimize the lead compound's structure to improve its activity and drug-like properties, guided by SAR and computational modeling.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)7-1-2-9(15-5-7)16-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDPLGBLONPBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Strategies for 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine

A logical retrosynthetic analysis of the target molecule, this compound, identifies the ether linkage as the most practical point for disconnection. This bond can be formed through a nucleophilic substitution reaction, suggesting two primary precursors: an electrophilic pyridine (B92270) derivative and a nucleophilic pyrrolidine (B122466) derivative.

This approach breaks the molecule down into two key synthons:

A 5-(trifluoromethyl)pyridine ring activated for nucleophilic substitution at the C-2 position. A common and effective precursor for this role is 2-chloro-5-(trifluoromethyl)pyridine (B1661970). The chlorine atom at the C-2 position is a good leaving group, and its displacement is facilitated by the strong electron-withdrawing effect of the trifluoromethyl group at the C-5 position.

A 3-hydroxypyrrolidine synthon. This molecule provides the nucleophilic hydroxyl group required for the ether linkage. The stereochemistry of this precursor is crucial if an enantiomerically pure final product is desired.

The synthesis, therefore, converges on the preparation of these two key intermediates and their subsequent coupling. The synthesis of 2-chloro-5-(trifluoromethyl)pyridine can be achieved through methods such as the gas-phase reaction of 3-trifluoromethylpyridine with chlorine gas over a catalyst. google.com

Approaches to Pyridine Ring Functionalization and Derivatization

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, driven by the prevalence of this scaffold in pharmaceuticals and agrochemicals. nih.govrsc.org Directing new substituents to specific positions on the ring requires a diverse toolkit of reactions that can overcome the inherent electronic properties of the pyridine nucleus, such as its electron-deficient nature. rsc.org

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. Achieving regioselectivity in this transformation is a significant synthetic challenge. chemistryviews.org

Several modern methods have been developed to address this:

Nucleophilic Trifluoromethylation via Hydrosilylation: One approach involves the activation of pyridine derivatives through a hydrosilylation reaction, followed by treatment with a nucleophilic CF₃ source like Togni Reagent I. chemistryviews.org This method has been shown to achieve high regioselectivity for the C-3 position, which is traditionally difficult to functionalize. chemistryviews.org

N-Alkylpyridinium Salt Activation: An alternative strategy involves the activation of the pyridine ring by forming an N-methylpyridinium iodide salt. acs.orgresearcher.life This increases the electrophilicity of the ring, allowing for a regioselective direct C–H trifluoromethylation. acs.orgresearcher.lifeacs.org Using trifluoroacetic acid as the trifluoromethyl source in the presence of silver carbonate, this method provides good yields and excellent regioselectivity, proceeding through a likely nucleophilic trifluoromethylation mechanism. acs.orgresearcher.lifebohrium.com

| Method | Reagents | Position Selectivity | Reference |

| Hydrosilylation Activation | 1. Methylphenylsilane, Tris(pentafluorophenyl)borane 2. Togni Reagent I, DDQ | C-3 | chemistryviews.org |

| N-Methylpyridinium Salt Activation | 1. Methyl Iodide 2. Trifluoroacetic acid, Silver carbonate, DMF | C-2 | acs.orgresearcher.life |

Industrial synthesis of the key intermediate 2-chloro-5-(trifluoromethyl)pyridine often starts from 3-picoline. nih.gov The synthesis can proceed through simultaneous vapor-phase chlorination and fluorination at high temperatures or via a multi-step process involving the chlorination of 2-chloro-5-methylpyridine (B98176) to 2-chloro-5-(trichloromethyl)pyridine, followed by a fluorine/chlorine exchange reaction. nih.govchemicalbook.comguidechem.com

The formation of the ether bond in the target molecule is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This class of reaction is particularly effective for electron-deficient heteroaromatics like 2-halopyridines.

The key features of this strategy include:

Activation: The pyridine ring must be activated by electron-withdrawing groups. In the case of 2-chloro-5-(trifluoromethyl)pyridine, the trifluoromethyl group strongly activates the ring towards nucleophilic attack.

Leaving Group: A suitable leaving group, typically a halide, is required at the position of substitution (C-2).

Nucleophile: The reaction involves an oxygen nucleophile, in this case, the alkoxide generated from 3-hydroxypyrrolidine by deprotonation with a suitable base (e.g., sodium hydride, potassium tert-butoxide).

The reaction proceeds by the addition of the alkoxide to the C-2 position of the pyridine ring, forming a negatively charged intermediate (a Meisenheimer complex), which then expels the chloride ion to yield the final ether product. Mild reaction conditions are often sufficient for this transformation due to the high degree of activation provided by the trifluoromethyl group. nih.gov

Synthesis and Functionalization of Pyrrolidine Ring Systems

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization. nih.gov The preparation of specifically substituted pyrrolidines, especially in a stereoselective manner, is of great importance. nih.govresearchgate.net

Achieving stereocontrol in the synthesis of 3-substituted pyrrolidines like 3-hydroxypyrrolidine is critical for producing enantiomerically pure final products.

Common strategies for stereoselective synthesis include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. Proline and 4-hydroxyproline (B1632879) are common choices. nih.govresearchgate.netmdpi.com For instance, optically pure (S)-3-hydroxypyrrolidine can be prepared from L-malic acid (a derivative of which is (S)-4-chloro-3-hydroxybutyrate) or through multi-step sequences starting from derivatives of 4-hydroxyproline. google.comwipo.int

Asymmetric Cycloadditions: 1,3-dipolar cycloaddition reactions between azomethine ylides and alkenes are powerful methods for constructing highly substituted pyrrolidine rings. nih.govua.esacs.org The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity and enantioselectivity, allowing for the creation of multiple stereocenters in a single step. ua.esacs.org

Catalytic Hydroarylation: Palladium-catalyzed hydroarylation of N-alkyl pyrrolines can produce 3-aryl pyrrolidines, showcasing another method for introducing substituents at the C-3 position. chemrxiv.org

| Synthetic Strategy | Starting Materials | Key Features | Reference |

| Chiral Pool Synthesis | L-Malic Acid, 4-Hydroxyproline | Utilizes naturally occurring chirality. | nih.govmdpi.comgoogle.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | High stereocontrol, builds complexity quickly. | nih.govua.esacs.org |

| Ring-Closing Metathesis | Diallylamines | Catalyzed by Grubbs' catalyst. | organic-chemistry.org |

The final step in the synthesis is the formation of the ether linkage between the two heterocyclic fragments. This is typically accomplished via a Williamson ether synthesis, which in this context is an SNAr reaction.

The standard procedure involves:

Deprotonation: The hydroxyl group of a protected or unprotected 3-hydroxypyrrolidine is deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This generates the more nucleophilic pyrrolidin-3-olate anion.

Nucleophilic Attack: The resulting alkoxide is then reacted with 2-chloro-5-(trifluoromethyl)pyridine. The nucleophile attacks the electron-deficient C-2 carbon of the pyridine ring, displacing the chloride leaving group.

The reaction is driven by the formation of a stable aromatic product and is highly efficient due to the electronic activation of the pyridine ring. If a protected pyrrolidine is used (e.g., N-Boc-3-hydroxypyrrolidine), a final deprotection step is required to yield the target compound.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| 3-Hydroxypyrrolidine | 2-Chloro-5-(trifluoromethyl)pyridine | NaH or KOtBu | DMF or THF | This compound |

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly integral to the design of synthetic routes in the pharmaceutical and chemical industries. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, general principles applicable to the synthesis of related heterocyclic compounds can be considered.

The application of Microwave-Assisted Organic Synthesis (MAOS) represents a significant advancement in sustainable chemistry. nih.gov This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions. rsc.org For the synthesis of the pyrrolidine moiety, MAOS could potentially be employed to expedite key cyclization or substitution reactions, thereby minimizing energy consumption and the generation of thermal decomposition byproducts. nih.gov

Another key principle of green chemistry is the use of catalytic reactions over stoichiometric ones. Catalysts, used in small amounts, can facilitate transformations with high selectivity and efficiency, reducing the formation of waste. For instance, the synthesis of trifluoromethylpyridine derivatives often involves vapor-phase reactions using transition metal-based catalysts, which can be recycled and reused. nih.gov The development of heterogeneous catalysts for the synthesis of the pyridine ring could further enhance the sustainability of the process by simplifying catalyst recovery and product purification.

Furthermore, the choice of solvents plays a critical role in the environmental impact of a synthetic process. The ideal green synthesis would be performed in water or other benign solvents, or under solvent-free conditions. Research into the synthesis of related compounds has demonstrated the feasibility of conducting reactions in brine, which can offer advantages over traditional organic solvents. nih.gov

The principles of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is another cornerstone of green chemistry. The design of synthetic pathways that proceed via multicomponent reactions (MCRs) is a powerful strategy to improve atom economy. MCRs allow for the formation of complex molecules from three or more starting materials in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. researchgate.net The application of MCRs to construct the pyrrolidine ring system is a promising avenue for a more sustainable synthesis of this compound. researchgate.net

Biotechnological routes, utilizing enzymes or microorganisms, are also emerging as powerful and sustainable alternatives to traditional chemical synthesis for the production of low molecular weight drugs. researchgate.net These methods often proceed under mild conditions, in aqueous media, and with high selectivity, offering significant environmental benefits. researchgate.net

| Green Chemistry Principle | Potential Application in Synthesis | Reference |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times for pyrrolidine ring formation. | nih.gov |

| Catalysis | Use of recyclable transition metal catalysts for pyridine synthesis. | nih.gov |

| Benign Solvents | Use of water, brine, or solvent-free conditions. | rsc.orgnih.gov |

| Atom Economy | Application of multicomponent reactions for pyrrolidine synthesis. | researchgate.net |

| Biotechnology | Enzymatic or microbial synthesis of key intermediates. | researchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Systems for Analog Generation

The generation of analogs of this compound is essential for structure-activity relationship (SAR) studies and the optimization of its biological properties. This requires the exploration of novel reaction pathways and the development of versatile catalytic systems that can accommodate a range of substrates.

One promising approach for generating analogs is through [3+2] cycloaddition reactions involving azomethine ylides. mdpi.com This powerful method allows for the stereoselective construction of the pyrrolidine ring with the potential to introduce diverse substituents. mdpi.com By varying the starting aldehydes and amino acids, a library of spiro-pyrrolidine derivatives can be synthesized, offering a high degree of structural diversity. mdpi.com

The development of novel catalytic systems is crucial for accessing new chemical space. For instance, manganese-based magnetic catalysts have shown promise in facilitating various chemical transformations due to their high efficiency, magnetic recoverability, and environmental sustainability. researchgate.net Such catalysts could potentially be employed in the synthesis of the pyrrolidine or pyridine moieties, enabling milder reaction conditions and easier product purification. researchgate.net In the synthesis of trifluoromethylpyridines, various catalysts such as ZSM-5, 5A, β, and 13X molecular sieves have been utilized in gas-phase reactions of 3-trifluoromethylpyridine with chlorine gas. googleapis.com The choice of catalyst and reaction conditions can influence the selectivity of the chlorination. googleapis.com

Furthermore, the synthesis of novel 2,3-pyrrolidinedione analogs has been reported, which could serve as a template for generating analogs of the target compound with modifications to the pyrrolidine ring. nih.gov These syntheses often involve multicomponent reactions, highlighting the efficiency of such strategies in building molecular complexity. nih.gov

The exploration of different coupling strategies is another avenue for analog generation. For example, the Ullmann coupling reaction, which is used in the synthesis of bisamides, could be adapted for the formation of the ether linkage between the pyrrolidine and pyridine rings, potentially allowing for a wider range of substituted pyridine partners. nih.gov

The table below summarizes some of the novel reaction pathways and catalytic systems that could be applied for the generation of analogs of this compound.

| Reaction Pathway / Catalytic System | Application for Analog Generation | Reference |

| [3+2] Azomethine Ylide Cycloaddition | Stereoselective synthesis of diverse pyrrolidine analogs. | mdpi.com |

| Manganese-Based Magnetic Catalysts | Efficient and sustainable synthesis of heterocyclic cores. | researchgate.net |

| Molecular Sieve Catalysts (e.g., ZSM-5) | Selective functionalization of the trifluoromethylpyridine ring. | googleapis.com |

| Multicomponent Reactions | Rapid assembly of complex pyrrolidinedione analogs. | nih.gov |

| Ullmann Coupling | Formation of the ether linkage with diverse pyridine derivatives. | nih.gov |

Structure Activity Relationship Sar and Structural Optimization Studies

Design Considerations for Analogs

The design of analogs based on the 2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine scaffold is guided by the distinct properties of its constituent fragments. The trifluoromethylpyridine (TFMP) moiety is a prevalent feature in modern agrochemicals and pharmaceuticals due to the unique physicochemical properties conferred by the trifluoromethyl group. chigroup.site It is strongly electron-withdrawing, which can modulate the pKa of the pyridine (B92270) nitrogen, and it often enhances metabolic stability and membrane permeability. chigroup.site

The pyrrolidine (B122466) ring, a saturated five-membered nitrogen heterocycle, is a privileged structure in drug discovery. Its non-planar, three-dimensional nature allows for precise spatial orientation of substituents, which is crucial for molecular recognition at biological targets. nih.gov The ether linkage provides a flexible connection between the pyridine and pyrrolidine rings, allowing for conformational adjustments within the binding pocket.

Analogs are often designed to explore the following:

Modification of the Pyridine Ring: Introducing or altering substituents on the pyridine ring can modulate electronic properties, solubility, and potential interactions with the target protein.

Modification of the Pyrrolidine Ring: Substitutions on the nitrogen or carbon atoms of the pyrrolidine ring can influence basicity, lipophilicity, and stereochemical interactions.

Alteration of the Linker: The length, rigidity, and nature of the linker connecting the two heterocyclic systems can be modified to optimize the spatial relationship between key pharmacophoric features.

Many ligands for nAChRs feature a basic nitrogen atom and a hydrogen bond acceptor (like the pyridine nitrogen or ether oxygen) separated by a specific distance. nih.govnih.gov The design of analogs of this compound would therefore focus on optimizing these features to achieve high affinity and selectivity for a specific receptor subtype.

Impact of Substituent Modifications on In Vitro Biological Interactions

While specific SAR data for this compound is not extensively published, the impact of substituent modifications can be inferred from studies on analogous series of nicotinic receptor ligands. For instance, research on 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs reveals the sensitivity of nAChR binding to substitutions on the pyridine ring.

| Compound | Pyridine Substitution (R) | Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 (A-84543) | H | 1.1 |

| Analog 2 | 2-Cl | 0.15 |

| Analog 3 | 5-Br | 0.43 |

| Analog 4 | 6-Cl | 2.5 |

| Analog 5 | 5-I | 0.29 |

| Analog 6 | 5-NO2 | 10 |

Data adapted from published research on nicotinic acetylcholine (B1216132) receptor agonists. nih.gov

The data illustrates that small electron-withdrawing groups, such as halogens at the 2-, 5-, or 6-positions, are generally well-tolerated and can even enhance binding affinity (e.g., 2-Cl substitution). This suggests that the 5-trifluoromethyl group in the title compound likely plays a significant role in its electronic profile and binding interactions. Modifications to the pyrrolidine ring, such as N-alkylation or substitution on the carbon framework, are also critical. N-methylation in related series has been shown to be important for potency at certain nAChR subtypes. nih.gov Altering the substituent at the 3-position of the pyrrolidine ring would directly impact the ether linkage and its orientation, likely having a profound effect on biological activity.

Stereochemical Influences on Molecular Recognition and Target Binding

The pyrrolidine ring in this compound contains a stereocenter at the C3 position. The absolute configuration—(R) or (S)—of this center is critical as it dictates the three-dimensional orientation of the trifluoromethylpyridine moiety relative to the pyrrolidine ring. This stereochemical arrangement profoundly influences how the molecule fits into a chiral binding site on a protein target. researchgate.net

In numerous classes of bioactive compounds, enantiomers exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the desired effect (the eutomer) while the other is less active or inactive (the distomer). researchgate.netresearchgate.net For ligands targeting nAChRs, the stereochemistry of the pyrrolidine or azetidine (B1206935) ring is a well-established determinant of binding affinity and functional activity. nih.gov For example, in a series of 2-substituted piperazines developed as α7 nAChR modulators, the (R)-enantiomers were identified as the more potent and selective isomers. nih.gov

It is therefore highly probable that the (R) and (S) enantiomers of this compound would display different binding affinities and functional effects at their biological target. The optimal stereochemistry would depend on the specific topology of the binding pocket, where one enantiomer can achieve a more favorable set of interactions (e.g., hydrogen bonds, hydrophobic contacts) than the other.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize physicochemical properties, improve metabolic stability, and modulate biological activity. nih.govbaranlab.org Several components of the title scaffold are amenable to such modifications.

Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group and is often used as a bioisostere for other groups. Conversely, it can be replaced by other electron-withdrawing moieties such as a cyano (-CN) or a nitro (-NO2) group to fine-tune electronic properties and binding interactions. In some contexts, a difluoromethyl (-CF2H) group can serve as a replacement, potentially acting as a bioisostere for a hydroxyl group or modulating lipophilicity differently. rsc.org

Pyridine Ring: The pyridine ring itself can be replaced by other aromatic heterocycles like pyrimidine (B1678525), pyrazine, or even a substituted phenyl ring. Such changes alter the position of the nitrogen atom, which acts as a hydrogen bond acceptor, thereby affecting the binding mode and selectivity. For example, replacing a pyridine with a pyrimidine in a series of kinase inhibitors led to changes in activity and selectivity. researchgate.net

Pyrrolidine Ring: The saturated pyrrolidine ring could be replaced with other saturated heterocycles like piperidine, azetidine, or morpholine. rsc.org These modifications alter the ring size, conformation, and the position of the basic nitrogen, which can be critical for optimizing interactions with the target protein and improving properties like CNS penetration.

Ether Linkage: The ether oxygen can be replaced by other linking groups. For example, replacing it with a sulfur atom (thioether) would alter bond angles and lipophilicity. An amine linkage is another possibility, introducing a hydrogen bond donor/acceptor site and changing the basicity of the molecule.

Strategies for Modulating Potency and Ligand Efficiency in Research Assays

Optimizing the potency and ligand efficiency (LE) of a lead compound is a central goal in drug discovery. Ligand efficiency is a metric that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms), providing a measure of the binding energy per atom. bohrium.comresearchgate.net High LE is desirable in early-stage drug discovery, as it suggests an efficient binding mode and provides a better starting point for optimization. csmres.co.uk

For analogs of this compound, several strategies could be employed to modulate potency and LE:

Optimizing Lipophilicity: While the trifluoromethyl group increases lipophilicity, which can aid membrane permeability, excessive lipophilicity often leads to poor solubility and non-specific binding. Lipophilic ligand efficiency (LLE) is a metric used to balance potency against lipophilicity. Modifications to the scaffold, such as adding polar groups or replacing the pyrrolidine with a more polar heterocycle like morpholine, could be used to optimize LLE. mdpi.com

Conformational Constraint: The flexibility of the ether linkage could be reduced by incorporating it into a more rigid ring system. This can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing potency.

Targeting Specific Interactions: Structure-based design, if a target structure is known, can guide modifications. For example, adding a substituent to the pyrrolidine or pyridine ring that can form an additional hydrogen bond or hydrophobic interaction with the target protein would be expected to increase potency.

Application of Fragment-Based Design Principles

Fragment-based drug discovery (FBDD) is a powerful approach that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govrsc.org Hits are then optimized into more potent leads by growing, linking, or merging fragments. rsc.org The this compound scaffold can be deconstructed into key fragments that are relevant to FBDD.

5-(Trifluoromethyl)pyridine: This fragment represents a substituted aromatic heterocycle. It could be identified in a primary fragment screen and then elaborated. A "fragment growing" strategy might involve adding linkers and other functional groups at the 2-position of the pyridine ring to explore interactions with adjacent pockets of the binding site. nih.gov

3-Hydroxypyrrolidine: This chiral, saturated heterocyclic fragment could serve as an excellent starting point. Its hydroxyl group provides a vector for chemical elaboration, and its three-dimensional structure can efficiently probe space within a binding pocket.

In a hypothetical FBDD campaign targeting a nAChR, one might identify a trifluoromethylpyridine fragment binding in one subsite and a pyrrolidine-based fragment in another. A "fragment linking" strategy would then be employed to connect these two fragments with an appropriate linker (such as an ether linkage) to generate a high-affinity ligand, conceptually assembling the title compound. nih.gov

Mechanistic and Target Based Investigations in Vitro Focus

Elucidation of Specific Molecular Targets Interacting with 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine

Detailed studies to elucidate the specific molecular targets of this compound have not been extensively reported. The exploration of its direct interactions with biological macromolecules is a critical step in understanding its pharmacological potential.

Enzyme Kinetic Studies and Inhibition Mechanisms (In Vitro)

There is currently no publicly available research detailing enzyme kinetic studies or the specific mechanisms of enzyme inhibition for this compound. Such studies would be essential to determine if this compound acts as an inhibitor, and if so, to characterize the nature of its interaction with target enzymes (e.g., competitive, non-competitive, or uncompetitive inhibition).

Receptor Binding Profiling and Ligand-Receptor Interactions (In Vitro)

Comprehensive receptor binding profiling for this compound is not described in the available scientific literature. While structurally related pyridine (B92270) and pyrrolidine-containing compounds have been investigated for their affinity to various receptors, including nicotinic acetylcholine (B1216132) receptors and metabotropic glutamate (B1630785) receptors, specific binding data (such as Ki or IC50 values) for this compound at a broad range of receptors are not available.

Modulation of Cellular Pathways in Model Systems

Information regarding the ability of this compound to modulate specific cellular pathways in in vitro model systems is not present in the current body of research. Investigating its effects on signaling cascades, gene expression, or other cellular processes would be necessary to understand its cellular mechanism of action.

Phenotypic Screening and Mechanism of Action Deconvolution in Cellular Assays (In Vitro)

Phenotypic screening is a valuable approach to identify the biological effects of a compound without a preconceived target. However, there are no published reports of phenotypic screens utilizing this compound. Consequently, the subsequent deconvolution of its mechanism of action through cellular assays has not been documented.

Investigation of Selectivity Profiles Against Related Biological Macromolecules

The selectivity of a compound for its intended target over other related biological macromolecules is a key determinant of its potential therapeutic utility and safety. Without an identified primary target for this compound, studies to determine its selectivity profile have not been conducted or reported.

Development of Chemical Probes for Target Engagement Studies

The development of chemical probes derived from a lead compound is a crucial step for target identification and validation. As the specific biological targets of this compound are unknown, the design and synthesis of corresponding chemical probes for target engagement studies have not been described in the scientific literature.

Computational Chemistry and Molecular Modeling Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (DFT, NBO, MEP)

Quantum chemical calculations are employed to elucidate the electronic structure, stability, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.

Density Functional Theory (DFT): DFT calculations are used to determine the optimized molecular geometry and electronic properties of 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. researchgate.netsemanticscholar.org A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. For pyridine (B92270) derivatives, these calculations help identify which atoms are most susceptible to electrophilic or nucleophilic attack. semanticscholar.org

Molecular Electrostatic Potential (MEP) Analysis: An MEP map visually represents the electrostatic potential on the surface of the molecule. nih.govnih.gov It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP map would likely show negative potential around the pyridine nitrogen and the ether oxygen, indicating sites prone to electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be expected around the hydrogen atoms of the pyrrolidine (B122466) ring.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for hypothesizing the compound's mechanism of action and identifying potential biological targets. researchgate.net The process involves placing the 3D structure of this compound into the binding site of a protein and calculating the binding affinity, often expressed as a docking score. rjptonline.org

For structurally related pyridine and pyrrolidine compounds, docking studies have been used to evaluate their potential as inhibitors of various enzymes, such as kinases and proteases. nih.govresearchgate.net Key interactions typically observed include hydrogen bonds between the ligand's heteroatoms (like the pyridine nitrogen) and amino acid residues in the target's active site, as well as hydrophobic interactions involving the aromatic and trifluoromethyl components. rjptonline.orgnih.gov Docking simulations could reveal how this specific compound might fit into the active site of targets like the main protease (Mpro) of viruses or various kinases involved in cancer pathways. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. researchgate.net

Starting from a docked pose, an MD simulation can assess whether the ligand remains stably bound within the active site or if it dissociates. nih.gov These simulations are essential for validating docking results and understanding the thermodynamic properties of the binding process. researchgate.net For this compound, MD simulations could be used to confirm the stability of its interaction with a hypothesized target, analyzing fluctuations in its position and the persistence of key interactions, such as hydrogen bonds, over the simulation period. ucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, researchers can predict the activity of new, unsynthesized analogs.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of related compounds with known activities. nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates these descriptors to the activity. semanticscholar.orgresearchgate.net For pyridine and pyrrolidine derivatives, QSAR studies have successfully identified key structural features that govern their biological effects. nih.govrsc.org A QSAR model based on the this compound scaffold could guide the design of new derivatives with potentially improved potency by suggesting modifications that enhance the properties identified as crucial for activity. nih.gov

Pharmacophore Modeling and Virtual Screening for Analog Discovery

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. nih.govijper.org

This model can be generated based on the structure of a known active ligand or the active site of a target protein. ijper.org Once developed, the pharmacophore model is used as a 3D query to screen large chemical databases (virtual screening) to identify other molecules that fit the model and are therefore likely to be active. nih.govsemanticscholar.org For this compound, a pharmacophore model could be built highlighting the pyridine ring (aromatic feature), the ether oxygen (hydrogen bond acceptor), the pyrrolidine nitrogen (hydrogen bond donor/acceptor), and the trifluoromethyl group (hydrophobic feature). Screening databases with this model could lead to the discovery of novel and structurally diverse compounds with similar biological potential. rsc.org

In Silico Prediction of ADMET-Related Properties for Research Purposes

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage research to assess a compound's drug-likeness. mdpi.comrjptonline.org These computational tools predict key physicochemical and pharmacokinetic parameters.

For this compound, various properties can be calculated. Theoretical LogP (an indicator of lipophilicity), Topological Polar Surface Area (TPSA, related to membrane permeability), and the number of rotatable bonds (influencing conformational flexibility) are common descriptors. scispace.com Adherence to empirical rules like Lipinski's Rule of Five helps to evaluate the compound's potential for oral bioavailability. mdpi.com These predictions help researchers prioritize compounds for synthesis and identify potential liabilities, such as poor absorption or potential toxicity, early in the research process. nih.gov

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Significance in Research |

|---|---|---|

| Molecular Weight | 248.21 g/mol | Influences absorption and distribution. |

| cLogP | 2.5 - 2.8 | Indicates lipophilicity and affects solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 33.9 Ų | Predicts membrane permeability and transport characteristics. |

| Hydrogen Bond Donors | 1 | Contributes to binding interactions and solubility. |

| Hydrogen Bond Acceptors | 3 | Contributes to binding interactions and solubility. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

Chemoinformatics and Library Design Strategies for Structural Diversity

Chemoinformatics employs computational methods to analyze and organize chemical data, aiding in the design of compound libraries with optimal structural diversity. Starting with a core scaffold like this compound, chemoinformatic tools can be used to design a library of analogs for synthesis and screening.

Strategies involve systematically modifying different parts of the molecule—for example, by substituting various groups on the pyridine or pyrrolidine rings. By applying filters based on predicted ADMET properties and QSAR models, researchers can design a focused library that explores the relevant chemical space while avoiding compounds with predicted undesirable characteristics. This approach maximizes the efficiency of the discovery process by focusing resources on compounds with a higher probability of success.

Advanced Analytical Characterization in Chemical Research

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. lcms.cznih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the calculation of an unambiguous elemental composition. lcms.cz

For 2-(Pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine, the molecular formula is C₁₀H₁₁F₃N₂O. The expected monoisotopic mass can be calculated with high precision. An HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a protonated molecule [M+H]⁺ with a measured mass-to-charge ratio (m/z) that closely matches the calculated value.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a characteristic spectrum of daughter ions is produced. This fragmentation pattern provides valuable structural information, confirming the connectivity of the pyrrolidinyl, oxy, and trifluoromethylpyridine moieties. While specific experimental data for this compound is not widely published, a hypothetical fragmentation analysis would likely show cleavage at the ether linkage and within the pyrrolidine (B122466) ring.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Theoretical Value | Observed Value (Hypothetical) |

|---|---|---|

| Molecular Formula | C₁₀H₁₁F₃N₂O | N/A |

| Calculated Exact Mass | 248.0827 | N/A |

| Ion Species | [M+H]⁺ | [M+H]⁺ |

| Calculated m/z | 249.0905 | 249.0901 |

| Mass Error (ppm) | N/A | < 5 ppm |

This table is illustrative and based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic framework of this compound.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The aromatic region would show signals corresponding to the protons on the pyridine (B92270) ring. The aliphatic region would display complex multiplets for the protons of the pyrrolidine ring and the methine proton at the C-3 position, which is attached to the oxygen atom.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would confirm the presence of the trifluoromethyl group (as a quartet due to C-F coupling), the aromatic carbons of the pyridine ring, and the aliphatic carbons of the pyrrolidine ring.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity between the different structural fragments of the molecule.

Table 2: Predicted NMR Chemical Shifts (δ in ppm) for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity (Hypothetical) |

|---|---|---|

| ¹H NMR | Aromatic H (Pyridine): 7.0 - 8.5 | d, dd, s |

| Pyrrolidine-CH-O: 4.5 - 5.5 | m | |

| Pyrrolidine-CH₂: 2.0 - 4.0 | m | |

| ¹³C NMR | Pyridine C-CF₃: 120 - 130 | q |

| Pyridine C-O: 160 - 170 | s | |

| CF₃: 120-125 | q | |

| Pyrrolidine C: 25 - 75 | s |

| ¹⁹F NMR | -CF₃: -60 to -70 | s |

Note: This table presents predicted chemical shift ranges based on analogous structures. Actual experimental values may vary.

X-Ray Crystallography for Definitive Solid-State Structure Determination of the Compound and its Complexes

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov This technique would yield bond lengths, bond angles, and torsional angles of this compound in the solid state. researchgate.net

If a suitable single crystal of the compound could be grown, this analysis would confirm the connectivity established by NMR and provide insight into its three-dimensional conformation. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state properties of the material. nih.gov This technique is also invaluable for determining the structure of the compound when it is co-crystallized with a biological macromolecule, providing a detailed view of the binding interactions at an atomic level. nih.gov

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess and Purity Assessment

The presence of a stereocenter at the 3-position of the pyrrolidine ring means that this compound exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers. nih.gov

This technique is crucial for assessing the enantiomeric excess (ee) or enantiomeric purity of a sample. researchgate.net In pharmaceutical research, where enantiomers often exhibit different pharmacological and toxicological profiles, establishing the enantiomeric purity is a critical regulatory requirement. The method would involve developing a separation protocol where the two enantiomers exhibit different retention times on the chiral column, allowing for their baseline separation and quantification. nih.govresearchgate.net

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture (Isocratic or Gradient) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Expected Outcome | Two resolved peaks corresponding to the (R) and (S) enantiomers |

This table provides typical parameters for a chiral HPLC separation and is for illustrative purposes.

Spectroscopic Techniques for Investigating Ligand-Macromolecule Interactions (e.g., SPR, ITC)

To understand the potential biological activity of this compound, it is essential to study its interaction with target macromolecules, such as proteins or enzymes. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, the target protein is immobilized on the chip, and a solution of the compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index, which is detected in real-time. This allows for the determination of kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₑ), which quantifies binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the compound is titrated into a solution containing the target macromolecule. The resulting heat changes are measured to determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

These techniques are critical in drug discovery and chemical biology for quantifying the interaction between a small molecule and its biological target, helping to validate hits and guide lead optimization.

Future Directions and Emerging Research Avenues

Expansion of the Chemical Space through Combinatorial and Parallel Synthesis

To fully harness the potential of the 2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine scaffold, a systematic expansion of its chemical space is paramount. Combinatorial and parallel synthesis methodologies offer powerful strategies to generate large, diverse libraries of analogs. These techniques enable the rapid variation of substituents on both the pyrrolidine (B122466) and pyridine (B92270) rings, allowing for a comprehensive exploration of the structure-activity relationship (SAR).

Key synthetic strategies for diversification include:

Modification of the Pyrrolidine Ring: Introduction of various substituents at the 1-position (nitrogen) and other available positions of the pyrrolidine ring can significantly impact biological activity and physicochemical properties.

Derivatization of the Pyridine Ring: While the trifluoromethyl group at the 5-position is often crucial for activity, modifications at other positions of the pyridine ring can fine-tune the compound's properties. nih.govresearchoutreach.org

Alterations to the Ether Linkage: The oxygen atom of the yloxy bridge can be replaced with other linkers, such as amino or thioether groups, to explore the impact on conformational flexibility and target engagement.

The synthesis of trifluoromethylpyridine derivatives can be achieved through established methods such as chlorine/fluorine exchange using trichloromethylpyridine or through the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.govresearchoutreach.org These approaches can be adapted for high-throughput synthesis to accelerate the discovery of novel analogs with enhanced potency and selectivity.

Table 1: Potential Modifications for Combinatorial Library Synthesis

| Scaffold Position | Potential Modifications | Rationale for Modification |

|---|---|---|

| Pyrrolidine N-1 | Alkylation, Acylation, Sulfonylation | Modulate solubility, lipophilicity, and target interactions |

| Pyrrolidine C-4 | Introduction of functional groups | Explore new binding interactions and vector for probes |

| Pyridine Ring | Introduction of halogens, alkyl, or aryl groups | Fine-tune electronic properties and metabolic stability |

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

Applications of AI and ML in this context include:

De Novo Design: Generative models can design novel molecules based on desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

Retrosynthesis Prediction: AI tools can predict viable synthetic routes for novel, complex molecules, thereby accelerating the synthesis of designed compounds. cas.orgbohrium.commit.edu This is particularly valuable for overcoming synthetic challenges associated with fluorinated heterocycles.

Predictive Modeling: ML models can be trained to predict the biological activity and physicochemical properties of virtual compounds, enabling the prioritization of a smaller, more focused set of molecules for synthesis and testing. nih.gov

Development of Advanced Chemical Probes for Cellular and In Vivo (Animal Model) Studies

Analogs of this compound can be strategically modified to create advanced chemical probes for studying biological processes in cellular and in vivo settings. nih.govcuny.edu These probes are invaluable tools for target identification, validation, and elucidating mechanisms of action.

Types of chemical probes that can be developed from this scaffold include:

Fluorescent Probes: The incorporation of a fluorophore allows for the visualization of the compound's distribution and target engagement within living cells and tissues. nih.govrsc.orgnih.gov

Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein, enabling its identification and characterization.

Biotinylated or Tagged Probes: The addition of a biotin (B1667282) or other affinity tag facilitates the purification of the target protein from complex biological mixtures.

Radiolabeled Analogs: The introduction of a radioactive isotope, such as carbon-11 (B1219553) or fluorine-18, allows for non-invasive imaging techniques like Positron Emission Tomography (PET) to study the compound's distribution and target occupancy in living organisms. nih.govnih.govnih.gov

The design of effective chemical probes requires a delicate balance between maintaining the parent compound's biological activity and incorporating the necessary reporter group without disrupting its binding to the target.

Collaborative and Interdisciplinary Research Initiatives in Chemical Biology

The multifaceted nature of modern drug discovery and chemical biology research necessitates a collaborative and interdisciplinary approach. The investigation of this compound and its analogs would greatly benefit from the synergy between experts in various fields.

Key areas for interdisciplinary collaboration include:

Synthetic Chemistry and Computational Chemistry: Collaboration between synthetic chemists and computational modelers can accelerate the design-synthesis-test-analyze cycle.

Chemical Biology and Pharmacology: The expertise of chemical biologists and pharmacologists is crucial for designing and executing experiments to elucidate the biological activity and mechanism of action of novel compounds.

Structural Biology and Medicinal Chemistry: The determination of the three-dimensional structure of the compound bound to its target protein can provide invaluable insights for structure-based drug design.

By fostering open communication and data sharing among researchers from different disciplines, the pace of discovery can be significantly accelerated, leading to a more rapid translation of basic research findings into tangible therapeutic benefits.

Addressing Synthetic Challenges and Improving Atom Economy in Complex Molecule Synthesis

While the synthesis of trifluoromethylpyridines is well-established, there are ongoing challenges related to efficiency, cost, and environmental impact. nih.govresearchoutreach.orgresearchgate.net Future research should focus on developing more sustainable and atom-economical synthetic routes to this compound and its analogs. scranton.eduwikipedia.org

Strategies for improving synthetic efficiency and atom economy include:

Catalytic Methods: The development of novel catalytic methods for the key bond-forming reactions can reduce the need for stoichiometric reagents and minimize waste generation. bohrium.com

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, shorter reaction times, and enhanced safety.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, less hazardous solvents, and energy-efficient processes, can reduce the environmental footprint of the synthesis.

Atom economy is a critical concept in green chemistry that measures the efficiency of a chemical process in terms of the number of atoms from the reactants that are incorporated into the final product. wikipedia.org By designing synthetic routes with high atom economy, the generation of unwanted byproducts can be minimized.

Exploration of Underexplored Mechanistic Pathways and Target Classes

The unique chemical properties of the this compound scaffold may enable it to interact with novel and underexplored biological targets. researchgate.net Future research should aim to identify new mechanistic pathways and target classes for analogs of this compound.

Approaches for exploring new biological targets include:

Phenotypic Screening: Screening libraries of analogs in cell-based assays that measure a specific cellular phenotype can identify compounds with novel mechanisms of action.

Chemoproteomics: The use of chemical probes in combination with mass spectrometry-based proteomics can identify the direct protein targets of a compound in a complex biological system.

Target-Free Approaches: Computational methods can be employed to predict potential off-targets and new therapeutic targets for a given compound based on its chemical structure.

The discovery of novel targets and mechanistic pathways can open up new avenues for therapeutic intervention in a wide range of diseases. frontiersin.org

The Role of this compound Analogs in Basic Biological Research

Beyond their potential as therapeutic agents, analogs of this compound can serve as valuable tools for basic biological research. frontiersin.orgnih.gov By selectively modulating the activity of specific proteins or pathways, these compounds can be used to dissect complex biological processes and gain a deeper understanding of disease pathogenesis. mdpi.com

Applications in basic biological research include:

Probing Protein Function: Selective inhibitors or activators can be used to study the physiological role of a specific protein in a cellular or organismal context.

Validating Drug Targets: The use of potent and selective small molecules can provide strong evidence for the therapeutic potential of a particular drug target.

Investigating Disease Mechanisms: By perturbing biological pathways with small molecules, researchers can gain insights into the molecular mechanisms underlying various diseases.

The development of a diverse toolkit of chemical probes based on the this compound scaffold will undoubtedly contribute to significant advances in our understanding of fundamental biology.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, substituting a halogen (e.g., Cl or Br) at the pyridine's 2-position with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in toluene/MeOH) yields the target compound. Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids is also viable for aryl-functionalized analogs . Optimization requires careful control of temperature (e.g., 110°C for Pd catalysis) and stoichiometric ratios, with yields ranging from 77% to 93% depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : ¹H/¹³C/¹⁹F NMR is essential for confirming regiochemistry and trifluoromethyl group integrity. The pyrrolidine oxygen’s position is verified via coupling patterns in ¹H NMR (e.g., splitting from adjacent protons). Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies C-O-C (pyrrolidinyloxy) stretches near 1100 cm⁻¹. For analogs, 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .

Q. What preliminary biological assays are recommended to evaluate its potential in medicinal chemistry?

- Methodological Answer : Initial screens should include:

- Enzyme inhibition assays : Target kinases or proteases due to pyridine’s role in ATP-mimetic scaffolds.

- Cellular permeability : LogP calculations (CF₃ groups enhance lipophilicity) and Caco-2 monolayer assays.

- Cytotoxicity profiling : MTT assays against HEK-293 or HepG2 cells to establish IC₅₀ values.

Pyrrolidine’s conformational flexibility may enhance binding to neurological targets, as seen in related azetidine analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidinyloxy group influence reactivity in Pd-catalyzed C–H functionalization?

- Methodological Answer : The pyrrolidinyloxy group acts as a directing group in Pd-catalyzed C–H arylation. Its electron-donating oxygen and steric bulk from the pyrrolidine ring dictate regioselectivity. For example, in Ir(III) complex synthesis, Pd(OAc)₂ with ligands like dppb promotes ortho-arylation of 2-arylpyridines. Computational studies (DFT) can map charge distribution, while Hammett plots quantify electronic effects of substituents .

Q. How can researchers resolve contradictory stability data between 2-(pyrrolidin-3-yloxy)pyridines and their azetidine analogs?

- Methodological Answer : Stability discrepancies arise from ring strain (azetidine vs. pyrrolidine) and CF₃ group electronegativity. Accelerated degradation studies (40°C, 75% RH) under ICH guidelines compare hydrolytic stability. LC-MS identifies degradation products (e.g., ring-opened aldehydes). Azetidine analogs degrade faster due to higher ring strain, while pyrrolidine’s 5-membered ring enhances stability .

Q. What strategies optimize trifluoromethyl group retention during harsh reaction conditions?

- Methodological Answer : The CF₃ group is prone to hydrolysis under acidic/alkaline conditions. Mitigation strategies include:

- Protecting groups : Silyl ethers (e.g., TBS) for hydroxyl-containing intermediates.

- Mild reagents : Use of NaBH₄/CuI for selective reductions without CF₃ cleavage.

- Low-temperature catalysis : Pd/DavePhos systems for cross-couplings at <80°C.

Monitor reactions via ¹⁹F NMR to detect CF₃ decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.